2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
CAS No.: 894878-97-8
Cat. No.: VC7313698
Molecular Formula: C24H28N4O2S
Molecular Weight: 436.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894878-97-8 |
|---|---|
| Molecular Formula | C24H28N4O2S |
| Molecular Weight | 436.57 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-phenyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
| Standard InChI | InChI=1S/C24H28N4O2S/c1-3-17-31-22-21(18-9-11-20(30-2)12-10-18)26-24(27-22)13-15-28(16-14-24)23(29)25-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,25,29) |
| Standard InChI Key | JTEVUIRIZRDQJZ-UHFFFAOYSA-N |
| SMILES | CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC |
Introduction
The compound 2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic molecule featuring a triazaspirodecane core, which is a type of heterocyclic compound. This compound includes various functional groups such as methoxyphenyl, phenyl, propylsulfanyl, and carboxamide, contributing to its unique chemical properties and potential biological activities.
Biological Activity and Applications
While specific biological activities of 2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE are not detailed in the search results, compounds with similar structures often exhibit potential in pharmaceutical applications due to their ability to interact with biological targets. For instance, related triazaspirodecane derivatives have shown promise in inhibiting certain enzymes or receptors, which could be beneficial in treating various diseases .
Data Table
Given the lack of specific data on this compound, a general table summarizing potential properties of similar compounds can be constructed:
| Property | General Information for Similar Compounds |
|---|---|
| Molecular Formula | C_{n}H_{n}N_{n}O_{n}S_{n} |
| Molecular Weight | Variable, dependent on specific structure |
| Chemical Structure | Heterocyclic with various functional groups |
| Synthesis | Multi-step reactions involving condensation and alkylation |
| Biological Activity | Potential pharmaceutical applications, enzyme inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume